molecular formula C21H18F3N3O2S B2827422 N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide CAS No. 1020247-33-9

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2827422
CAS No.: 1020247-33-9
M. Wt: 433.45
InChI Key: GCQVYDCYQQNQRI-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This dual inhibitory profile makes it a critical research tool in oncology, particularly for investigating the pathogenesis and treatment of hematologic malignancies. Its mechanism of action involves disrupting the JAK-STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms, and inhibiting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Researchers utilize this compound to elucidate the crosstalk between these signaling pathways and to explore targeted therapeutic strategies against drug-resistant cancer cells. Studies have demonstrated its efficacy in suppressing the proliferation of hematopoietic cell lines driven by JAK2 or FLT3 mutations, providing a valuable chemical probe for preclinical research into leukemia and other cancers. This inhibitor is for research use only and is instrumental in advancing the understanding of kinase signaling networks in disease models.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c1-12-5-3-8-18(13(12)2)27-19(16-10-30(29)11-17(16)26-27)25-20(28)14-6-4-7-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVYDCYQQNQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,3-dimethylphenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and trifluoromethylbenzoic acid. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. The thienopyrazole core is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, research has shown that derivatives of thienopyrazoles can effectively target protein kinases, which are crucial in cancer signaling pathways .

Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory potential. The incorporation of the trifluoromethyl group enhances its lipophilicity and may improve its ability to penetrate cellular membranes, allowing it to modulate inflammatory responses effectively. In vitro studies have demonstrated that similar thienopyrazole derivatives can reduce the production of pro-inflammatory cytokines in activated immune cells .

Agrochemicals

Pesticidal Properties
The unique chemical structure of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide suggests potential applications as a pesticide. Thienopyrazoles have been reported to exhibit herbicidal and insecticidal activities by disrupting key metabolic pathways in pests. Research indicates that these compounds can inhibit the activity of certain enzymes essential for pest survival .

Materials Science

Polymer Synthesis
In materials science, thienopyrazole derivatives are being explored for their ability to act as monomers in polymer synthesis. Their unique electronic properties can impart desirable characteristics to polymers used in electronic devices. For instance, studies have shown that incorporating thienopyrazole units into polymer chains can enhance conductivity and thermal stability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Effects/Properties
Medicinal ChemistryAnticancer agentsInhibition of protein kinases; reduction of cell proliferation
Anti-inflammatory drugsDecreased production of cytokines
AgrochemicalsPesticidesHerbicidal and insecticidal activity
Materials SciencePolymer synthesisEnhanced electrical conductivity; improved thermal stability

Case Studies

  • Anticancer Research
    A study published in a peer-reviewed journal demonstrated that a related thienopyrazole compound inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The results showed a dose-dependent response with IC50 values indicating potent activity against breast and lung cancer cells .
  • Agricultural Application
    Field trials conducted with thienopyrazole-based pesticides revealed significant reductions in pest populations compared to untreated controls. These compounds were shown to disrupt metabolic functions in target species while exhibiting low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Potency : The target compound’s trifluoromethyl and dimethyl groups may improve target affinity (e.g., kinase inhibition) compared to ’s chloro/fluoro analogs, as seen in studies where CF₃ groups enhanced binding to hydrophobic pockets .
  • Solubility : The dimethylphenyl group may reduce aqueous solubility compared to ’s chlorophenyl, necessitating formulation optimization.
  • Toxicity Profile: The absence of a diazenyl group (cf. ) likely reduces the risk of genotoxicity associated with azo compounds .

Biological Activity

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the thienopyrazole class. Its unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F3N3OC_{22}H_{20}F_3N_3O, with a molecular weight of approximately 409.5 g/mol. The compound features a thienopyrazole core structure that is known for its diverse biological activities.

Structural Representation

Molecular Structure  Placeholder for actual image \text{Molecular Structure }\quad \text{ Placeholder for actual image }

1. Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms:

  • MDM2/XIAP Inhibition : Similar to other thienopyrazole derivatives, it may act as an inhibitor of MDM2 and XIAP proteins, which are involved in the regulation of apoptosis in cancer cells. This inhibition can lead to the reactivation of p53 pathways and subsequent induction of apoptosis in tumor cells .
  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC50 value in the micromolar range against acute lymphoblastic leukemia (ALL) cells .

2. Antimicrobial Properties

Research suggests that derivatives of thienopyrazoles can exhibit antimicrobial activities. The specific interactions with microbial targets remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways. These effects are often evaluated using in vitro assays measuring cytokine levels in response to inflammatory stimuli.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of related thienopyrazole compounds, revealing that modifications in the chemical structure significantly influenced their potency against various cancer cell lines. The study highlighted that compounds with trifluoromethyl substitutions often exhibited enhanced activity due to improved lipophilicity and bioavailability .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships (SAR) has shown that specific substitutions on the thienopyrazole ring can drastically alter biological activity. For example, compounds with electron-withdrawing groups like trifluoromethyl were found to enhance anticancer potency compared to their non-substituted counterparts .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of MDM2/XIAP; induction of apoptosis
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:

  • Cyclization : Using precursors like 2,3-dimethylphenyl hydrazine and thiophene derivatives under reflux with catalysts (e.g., Pd(PPh₃)₄) .
  • Amidation : Coupling the pyrazole core with 3-(trifluoromethyl)benzamide via nucleophilic acyl substitution, optimized in polar aprotic solvents (DMF or DMSO) .
  • Purification : Thin-layer chromatography (TLC) or HPLC for intermediate monitoring; recrystallization for final product isolation . Yield optimization requires temperature control (60–80°C) and stoichiometric adjustments to minimize byproducts .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 488.58 for C₂₂H₂₄N₄O₅S₂ analogs) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups . Purity is validated via HPLC (>95% peak area) and elemental analysis .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs of thieno[3,4-c]pyrazoles show activity against:

  • Enzymes : Cyclooxygenase-2 (COX-2) and kinases via hydrogen bonding with active-site residues .
  • Receptors : G-protein-coupled receptors (GPCRs) due to aromatic stacking interactions . Preliminary assays (e.g., enzyme inhibition IC₅₀) guide target prioritization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Comparative Assays : Standardize conditions (e.g., cell lines, incubation time) to minimize variability .
  • Structural Analogs : Test derivatives to isolate functional group contributions (e.g., trifluoromethyl vs. methyl substituents) .
  • Data Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR)?

  • Molecular Docking (AutoDock/Vina) : Simulate binding poses with COX-2 or kinase domains to prioritize synthetic targets .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) with antimicrobial activity using multivariate regression .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Enhances reproducibility for cyclization steps by controlling exothermic reactions .
  • Catalyst Recycling : Use immobilized Pd catalysts to reduce costs in Suzuki-Miyaura couplings .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste management .

Q. How do solvent and pH conditions influence the compound’s stability in biological assays?

  • pH Stability : The amide bond hydrolyzes under acidic conditions (pH < 3), necessitating buffered solutions (pH 7.4) for in vitro studies .
  • Solvent Effects : DMSO (>10% v/v) denatures proteins; limit concentrations to <0.1% in cell-based assays .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thieno ring .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in cancer cell lines?

  • Dose-Response Curves : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify lineage-specific effects .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic activity .
  • Metabolic Interference : Check for off-target effects on mitochondrial pathways via Seahorse assays .

Methodological Resources

  • Synthetic Protocols : Multi-step optimization from .
  • Spectroscopic Data : Reference ¹H/¹³C NMR shifts in .
  • Biological Assays : Standardized enzyme inhibition protocols in .

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